(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one
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Description
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, a dimethylamino group, and a phenylprop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzimidazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base, which is then subjected to a Claisen-Schmidt condensation with acetophenone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-27(2)19-14-12-17(13-15-19)16-20(23(28)18-8-4-3-5-9-18)24-25-21-10-6-7-11-22(21)26-24/h3-16H,1-2H3,(H,25,26)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPYKETXTNZHJD-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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